Cas no 205304-88-7 (Tubulysin C)

Tubulysin C structure
Tubulysin C structure
Productnaam:Tubulysin C
CAS-nummer:205304-88-7
MF:C41H61N5O10S
MW:816.015550374985
CID:4744818
PubChem ID:11262920

Tubulysin C Chemische en fysische eigenschappen

Naam en identificatie

    • Tubulysin C
    • 072P54KU0L
    • Benzenepentanoic acid, gamma-(((2-((1R,3R)-1-(acetyloxy)-4-methyl-3-(((2S,3S)-3-methyl-2-((((2R)-1-methyl-2-piperidinyl)carbonyl)amino)-1-oxopentyl)((1-oxopropoxy)methyl)amino)pentyl)-4-thiazolyl)carbonyl)amino)-4-hydroxy-alpha-methyl-, (alphaS,.ga
    • (2S,4R)-4-[({2-[(1R,3R)-1-Acetoxy-4-methyl-3-{(N-{[(2R)-1-methyl-2-piperidinyl]carbonyl}-L-isoleucyl
    • (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid
    • CHEBI:209617
    • EX-A5466C
    • HY-N2347
    • UNII-072P54KU0L
    • (2S, 4R)-4-[[2-[(1R, 3R)-1-acetyloxy-4-methyl-3-[[(2S, 3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1, 3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid
    • BENZENEPENTANOIC ACID, .GAMMA.-(((2-((1R,3R)-1-(ACETYLOXY)-4-METHYL-3-(((2S,3S)-3-METHYL-2-((((2R)-1-METHYL-2-PIPERIDINYL)CARBONYL)AMINO)-1-OXOPENTYL)((1-OXOPROPOXY)METHYL)AMINO)PENTYL)-4-THIAZOLYL)CARBONYL)AMINO)-4-HYDROXY-.ALPHA.-METHYL-, (.ALPHA.S,.GAMMA.R)-
    • AKOS040740942
    • CS-0021784
    • SCHEMBL24218753
    • 205304-88-7
    • BENZENEPENTANOIC ACID, GAMMA-(((2-((1R,3R)-1-(ACETYLOXY)-4-METHYL-3-(((2S,3S)-3-METHYL-2-((((2R)-1-METHYL-2-PIPERIDINYL)CARBONYL)AMINO)-1-OXOPENTYL)((1-OXOPROPOXY)METHYL)AMINO)PENTYL)-4-THIAZOLYL)CARBONYL)AMINO)-4-HYDROXY-ALPHA-METHYL-, (ALPHAS,GAMMAR)-
    • (2S,4R)-4-((2-((1R,3R)-1-acetyloxy-4-methyl-3-(((2S,3S)-3-methyl-2-(((2R)-1-methylpiperidine-2-carbonyl)amino)pentanoyl)-(propanoyloxymethyl)amino)pentyl)-1,3-thiazole-4-carbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoic acid
    • DA-58802
    • (2S,4R)-4-(((2-((1R,3R)-1-(acetyloxy)-3-((2S,3S)-2-((hydroxy((2R)-1-methylpiperidin-2-yl)methylidene)amino)-3-methyl-N-((propanoyloxy)methyl)pentanamido)-4-methylpentyl)-1,3-thiazol-4-yl)(hydroxy)methylidene)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate
    • (2S,4R)-4-[({2-[(1R,3R)-1-(acetyloxy)-3-[(2S,3S)-2-({hydroxy[(2R)-1-methylpiperidin-2-yl]methylidene}amino)-3-methyl-N-[(propanoyloxy)methyl]pentanamido]-4-methylpentyl]-1,3-thiazol-4-yl}(hydroxy)methylidene)amino]-5-(4-hydroxyphenyl)-2-methylpentanoate
    • Inchi: 1S/C41H61N5O10S/c1-9-25(5)36(44-38(51)32-13-11-12-18-45(32)8)40(52)46(23-55-35(49)10-2)33(24(3)4)21-34(56-27(7)47)39-43-31(22-57-39)37(50)42-29(19-26(6)41(53)54)20-28-14-16-30(48)17-15-28/h14-17,22,24-26,29,32-34,36,48H,9-13,18-21,23H2,1-8H3,(H,42,50)(H,44,51)(H,53,54)/t25-,26-,29+,32+,33+,34+,36-/m0/s1
    • InChI-sleutel: NZCNGJHOIKMMCG-UZRVFEFTSA-N
    • LACHT: S1C=C(C(N[C@@H](CC2C=CC(=CC=2)O)C[C@@H](C(=O)O)C)=O)N=C1[C@@H](C[C@H](C(C)C)N(COC(CC)=O)C([C@H]([C@@H](C)CC)NC([C@H]1CCCCN1C)=O)=O)OC(C)=O

Berekende eigenschappen

  • Exacte massa: 815.41391433 g/mol
  • Monoisotopische massa: 815.41391433 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 57
  • Aantal draaibare bindingen: 23
  • Complexiteit: 1350
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 233
  • Moleculair gewicht: 816.0

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